Methyl tormentate

Description

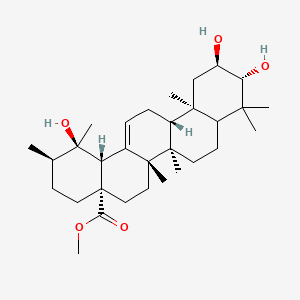

Methyl tormentate (C₃₁H₅₀O₅; molecular weight: 502.74) is a pentacyclic triterpenoid ester derived from tormentic acid, a bioactive ursane-type triterpene. It is widely distributed in plants such as Rosa laevigata (Jin Ying Zi), Myrianthus libericus, and Musanga cecropioides . Structurally, it features a pentacyclic backbone with hydroxyl and methyl ester groups, contributing to its pharmacological properties.

Properties

CAS No. |

13850-15-2 |

|---|---|

Molecular Formula |

C11H20O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Methyl tormentate belongs to a class of pentacyclic triterpene methyl esters, which share a common ursane or oleanane skeleton but differ in substituents and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Comparison of this compound with Related Triterpenoid Esters

Key Research Findings

Antimalarial Activity :

- This compound and methyl euscaphate were isolated from Myrianthus libericus stem bark, showing moderate antiplasmodial activity against Plasmodium falciparum (IC₅₀: 12–18 µg/mL) .

- Methyl euscaphate demonstrated superior activity compared to this compound, likely due to stereochemical differences in hydroxyl group orientation .

Antiviral Potential: Computational docking studies identified this compound as a ligand for SARS-CoV-2 main protease (6LU7) and RNA-directed RNA polymerase (RdRp), with binding energies of −7.80 and −8.70 kcal/mol, respectively .

Glycosylation (e.g., glucosyl tormentate) improves bioavailability, as seen in Adinandra nitida extracts .

Pharmacological Gaps and Challenges

- Limited in vivo data exist for methyl arjunolate and methyl pomolate despite their structural similarity to this compound .

- Extraction challenges, such as incomplete isolation from plant matrices, complicate direct comparisons of bioactivity .

Q & A

Q. What are the standard chromatographic techniques for isolating Methyl Tormentate from plant matrices, and how can purity be validated?

To isolate this compound, researchers typically employ sequential solvent extraction (e.g., ethanol or methanol) followed by column chromatography (silica gel or reversed-phase C18) for preliminary separation. High-performance liquid chromatography (HPLC) with UV detection at λ~210 nm is recommended for final purification due to the compound’s conjugated structure. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular integrity and liquid chromatography-mass spectrometry (LC-MS) to detect impurities at trace levels. Reproducibility should be ensured by cross-referencing retention times and spectral data with published standards .

Q. How is this compound structurally characterized using spectroscopic methods?

A multi-spectroscopic approach is critical:

- ¹H NMR : Identify proton environments (e.g., methyl ester signals at δ 3.6–3.8 ppm and oleanane-type triterpenoid protons).

- ¹³C NMR : Confirm carbonyl (δ ~170–175 ppm) and glycosidic linkages if derivatives are present.

- IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

- High-resolution MS : Validate molecular formula (e.g., [M+Na]⁺ at m/z 535.3 for this compound). Cross-validation with X-ray crystallography (where crystalline forms are obtainable) enhances structural certainty .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Common assays include:

- Antioxidant activity : DPPH radical scavenging (IC₅₀ quantification) and FRAP assays.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 μM).

- Anti-inflammatory potential : Inhibition of NO production in LPS-induced macrophages. Normalize results against positive controls (e.g., ascorbic acid for antioxidants) and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved methodologically?

Contradictions often arise from variability in:

- Source material : Geographic or seasonal differences in plant metabolites.

- Extraction protocols : Solvent polarity (e.g., aqueous vs. ethanolic extracts) impacts compound yield.

- Assay conditions : Cell line sensitivity or incubation time discrepancies. To address this, standardize raw materials (e.g., certified plant specimens), adopt orthogonal assays (e.g., dual luciferase vs. ELISA for cytokine profiling), and perform meta-analyses of published IC₅₀ values using statistical tools like ANOVA with post-hoc Tukey tests .

Q. What computational strategies predict this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding affinities with enzymes like COX-2 or α-glucosidase.

- Pharmacophore mapping : Identify critical functional groups (e.g., carboxylate or hydroxyl moieties) via Schrödinger’s Phase.

- MD simulations : Assess ligand-protein stability (50–100 ns runs in GROMACS) to validate docking poses. Cross-correlate results with in vitro enzymatic inhibition assays (e.g., fluorescence-based kinetics) .

Q. How can biosynthetic pathways of this compound be elucidated in plant systems?

- Isotopic labeling : Feed ¹³C-labeled acetate precursors to track mevalonate pathway incorporation.

- Transcriptomics : RNA-seq of plant tissues to identify upregulated genes (e.g., oxidosqualene cyclases).

- Enzyme assays : Recombinant expression of candidate P450 enzymes to test methyltransferase activity. Combine with LC-MS/MS to detect intermediate metabolites .

Q. What experimental designs optimize this compound derivatives for enhanced pharmacokinetics?

- SAR studies : Synthesize analogs (e.g., ester-to-amide substitutions) and compare logP (octanol-water partitioning) and solubility.

- In vitro ADME : Caco-2 cell permeability assays and microsomal stability tests (human liver microsomes).

- Pharmacokinetic modeling : Non-compartmental analysis (NCA) of plasma concentration-time curves in rodent models. Prioritize derivatives with >30% oral bioavailability in preclinical models .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound quantification across studies?

- Calibration curves : Use ≥6 data points with R² > 0.995 and report LOD/LOQ.

- Inter-laboratory validation : Share reference standards via collaborative networks (e.g., NIST protocols).

- Statistical reporting : Include relative standard deviation (RSD) for triplicate measurements and ANOVA for batch effects .

Q. What strategies ensure reproducibility in this compound’s pharmacological studies?

- Detailed protocols : Document extraction solvents (e.g., 80% ethanol, 3× reflux), column dimensions, and gradient profiles.

- Open data : Share raw NMR/MS files in repositories like MetaboLights.

- Negative controls : Include vehicle-only groups in bioassays to rule out solvent interference .

Literature and Collaboration

Q. How can researchers identify gaps in this compound’s pharmacological profile using existing literature?

Conduct systematic reviews using PRISMA guidelines:

- Search strings : ("this compound" OR "Methyl 11α-hydroxytormentate") AND ("bioactivity" OR "pharmacokinetics") in PubMed/Scopus.

- MeSH terms : "Triterpenes/pharmacology" OR "Plant Extracts/chemistry".

Use tools like VOSviewer to map keyword co-occurrence and identify understudied areas (e.g., neuroprotective effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.